3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that features a unique adamantyl group attached to a benzaldehyde core The adamantyl group, known for its bulky and rigid structure, imparts distinct physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 4-hydroxy-5-methoxybenzaldehyde with 1-bromoadamantane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the adamantyl-substituted product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid.
Reduction: 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s ability to penetrate cell membranes and improve its stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantanol: Utilized in the synthesis of various pharmaceuticals and materials.
Adapalene: A retinoid used in the treatment of acne, featuring an adamantyl group that enhances its pharmacological properties.
Uniqueness
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is unique due to the combination of the adamantyl group with a benzaldehyde core, providing a distinct set of chemical and physical properties
Properties
IUPAC Name |
3-(1-adamantyl)-4-hydroxy-5-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-16-6-14(10-19)5-15(17(16)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,10-13,20H,2-4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWTRQBWNOFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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